5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one
Description
Properties
Molecular Formula |
C22H24O10 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)chromen-4-one |
InChI |
InChI=1S/C22H24O10/c1-25-10-29-14-7-15(23)21-16(24)9-17(32-18(21)8-14)13-5-19(28-4)22(31-12-27-3)20(6-13)30-11-26-2/h5-9,23H,10-12H2,1-4H3 |
InChI Key |
RPYOUYJXTXLFIV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OCOC)OCOC)OC)O |
Origin of Product |
United States |
Preparation Methods
Protection of Phenolic Hydroxyls
- Starting from a 4-bromo-3,5-dihydroxybenzoic acid derivative (compound 23), the phenolic hydroxyl groups are protected as methoxymethoxy ethers using methoxymethyl chloride (MOMCl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane at low temperature (0 °C). This step is crucial to prevent side reactions during subsequent reductions and coupling steps.
Reduction to Benzylic Alcohol
- The ester function in compound 24 is reduced to the corresponding benzylic alcohol (compound 25) using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at elevated temperature (65 °C), followed by reflux in methanol. This reduction is efficient and provides a handle for further functionalization.
Methylation of Benzylic Alcohol
Formation of Chromen-4-one Core
- The chromen-4-one (coumarin) core is constructed through oxidative cyclization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane/water at room temperature for 24 hours. This step forms the lactone ring and introduces the chromen-4-one structure with protected hydroxyl groups intact.
Coupling via Horner–Wadsworth–Emmons Condensation
Deprotection
- Selective removal of methoxymethyl protecting groups is achieved under acidic conditions, typically using dilute hydrochloric acid in isopropanol or other suitable solvents. This step liberates the free hydroxyl groups necessary for biological activity and final compound characterization.
Analytical Data Supporting Preparation
Summary Table of Preparation Methodology
| Step | Reaction Type | Starting Material | Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | MOM Protection | 4-Bromo-3,5-dihydroxybenzoic acid (23) | MOMCl, DIPEA | CH2Cl2, 0 °C, 2.5 h | Compound 24 | 93 |
| 2 | Reduction | Compound 24 | NaBH4 | THF, 65 °C, reflux MeOH | Compound 25 | 72 |
| 3 | Methylation | Compound 25 | NaH, Iodomethane | THF, 0 °C, 2 h | Compound 21 | 96 |
| 4 | Oxidative Cyclization | Compound 29 (methyl ether intermediate) | DDQ | CH2Cl2/H2O, rt, 24 h | Compound 30 | 43 |
| 5 | Coupling (Horner–Wadsworth–Emmons) | Protected phenyl & chromenone fragments | Phosphonate reagents | Various | Final compound | Variable |
| 6 | Deprotection | Protected final intermediate | Dilute HCl | i-PrOH, rt | Target compound | 47 (typical) |
Research Findings and Notes
The methoxymethoxy (MOM) protecting groups are essential for the selective protection of phenolic hydroxyls, allowing for multi-step synthesis without undesired side reactions.
The Horner–Wadsworth–Emmons condensation is a reliable method for forming the stilbene olefin moiety, a key structural feature in this compound.
Oxidative cyclization with DDQ efficiently forms the chromen-4-one core with high regioselectivity.
The final deprotection step must be carefully controlled to avoid cleavage of methoxy groups, which are important for biological activity.
The synthetic route is modular and allows for analog synthesis by varying substituents on the phenyl or chromenone rings, useful for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxymethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular signaling processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to three analogs (Table 1), focusing on substituent patterns and molecular complexity.
Table 1: Structural Comparison of Flavonoid Derivatives
Substituent Impact on Molecular Properties
Methoxy vs. Methoxymethoxy Groups :
- The target compound’s methoxymethoxy groups introduce additional oxygen atoms and methylene bridges, increasing molecular weight and steric hindrance compared to analogs with simple methoxy groups (e.g., ’s compound) .
- Hydrogen-bonding capacity : The hydroxyl group at position 5 in all compounds enhances polarity, but methoxymethoxy groups reduce aqueous solubility.
’s compound: The 3,4,5-trimethoxyphenyl group offers symmetrical substitution but lacks the steric bulk of methoxymethoxy groups . ’s compound: Simpler 4-methoxyphenyl substitution reduces electronic complexity, likely altering binding affinity in receptor interactions .
Positional Variations :
- 7-Substituent : The target’s 7-methoxymethoxy group contrasts with the 7-methoxy () or 7-isopropoxy () groups, affecting both electronic and steric properties.
Q & A
Basic Question: What are the recommended methods for synthesizing this compound, given its complex methoxymethoxy-substituted aromatic system?
Answer:
The synthesis of methoxymethoxy-protected flavonoids typically involves sequential protection-deprotection steps. A validated approach includes:
- Step 1: Selective protection of phenolic hydroxyl groups using methoxymethyl (MOM) chloride under basic conditions (e.g., NaH in THF) to prevent side reactions during subsequent steps .
- Step 2: Coupling of the protected phenyl moiety to the chromen-4-one core via acid-catalyzed condensation (e.g., HCl in ethanol), followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Step 3: Final deprotection under mild acidic conditions (e.g., 1M HCl in dioxane) to retain labile substituents. Validate purity via HPLC (C18 column, methanol-water mobile phase) and NMR (comparison of methoxy proton signals at δ 3.3–3.8 ppm) .
Basic Question: How can researchers confirm the structural identity of this compound, particularly its substitution pattern?
Answer:
Multi-technique validation is critical:
- X-ray crystallography: Resolve the crystal structure using SHELX software (SHELXL for refinement) to confirm bond angles and substituent positions. Note that methoxymethoxy groups may introduce disorder; collect high-resolution data (<1.0 Å) to mitigate this .
- 2D NMR: Use HSQC and HMBC to correlate methoxymethoxy protons (δ 3.3–3.8 ppm) with aromatic carbons. Key HMBC cross-peaks should link the methoxymethoxy oxygen to C-4' and C-5' of the phenyl ring .
- High-resolution mass spectrometry (HRMS): Confirm the molecular formula (e.g., [M+H]+ at m/z 488.1578 for C24H26O10) with <2 ppm error .
Advanced Question: What experimental strategies address contradictions in reported bioactivity data for structurally similar flavonoids?
Answer:
Bioactivity discrepancies often arise from:
- Purity variability: Ensure >98% purity (HPLC) and validate via orthogonal methods (e.g., melting point vs. literature) .
- Assay interference: Methoxymethoxy groups may quench fluorescence in cell-based assays (e.g., ABCG2 inhibition). Use LC-MS/MS for quantification instead of fluorometric detection .
- Epimerization: Check for chiral instability at C-2 (if applicable) via circular dichroism (CD) spectroscopy. Stabilize stereochemistry using bulky protecting groups during synthesis .
Advanced Question: How can researchers optimize crystallization conditions for X-ray analysis given the compound’s low melting point and hygroscopicity?
Answer:
Key considerations:
- Solvent selection: Use mixed solvents (e.g., dichloromethane/methanol) to improve crystal nucleation. Slow evaporation at 4°C reduces thermal disorder .
- Cryoprotection: Flash-cool crystals in liquid N2 with 20% glycerol to prevent ice formation during data collection .
- Disorder mitigation: If methoxymethoxy groups exhibit rotational disorder, refine using PART instructions in SHELXL and apply restraints to bond lengths and angles .
Basic Question: What safety protocols are recommended for handling this compound based on its toxicity profile?
Answer:
GHS compliance:
- Hazards: Acute oral toxicity (Category 4), skin irritation (Category 2) .
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste (EPA code D001) .
Advanced Question: How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s stability and interactions?
Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis spectra (λmax ~350 nm for chromen-4-one) and assess methoxymethoxy group rotational barriers .
- Molecular docking: Simulate binding to target proteins (e.g., ABCG2) using AutoDock Vina. Parameterize partial charges via RESP fitting (HF/6-31G* basis set) to account for electron-rich methoxy groups .
Basic Question: What are the solubility characteristics of this compound in common organic solvents?
Answer:
- High solubility: Dichloromethane, DMSO, acetone (>50 mg/mL) due to methoxymethoxy groups enhancing lipophilicity .
- Low solubility: Water (<0.1 mg/mL); use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced Question: How can researchers resolve spectral overlaps in <sup>1</sup>H NMR caused by methoxymethoxy and aromatic protons?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
